Clorhidrato de 3-cloropropilamina

Descripción general

Descripción

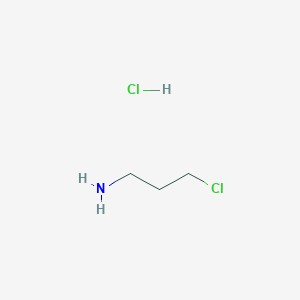

3-Chloropropylamine hydrochloride is an organic compound with the molecular formula C3H9Cl2N. It is a white to off-white crystalline powder that is soluble in water and methanol but slightly soluble in DMSO. This compound is primarily used in organic synthesis and serves as a building block for various chemical reactions .

Aplicaciones Científicas De Investigación

3-Chloropropylamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a reagent in the modification of biomolecules and the synthesis of bioactive compounds.

Medicine: It is involved in the development of drugs and therapeutic agents.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mecanismo De Acción

Mode of Action

The mode of action of 3-Chloropropylamine hydrochloride is primarily through its reactivity as an amine. It can participate in a variety of chemical reactions, serving as a building block in the synthesis of more complex molecules .

Biochemical Pathways

It has been used in the synthesis of linear, star and comb-like polyacrylamides by atomic transfer radical polymerization . It has also been used in the synthesis of halogen-functionalized aliphatic polyketones .

Result of Action

It has been used in the synthesis of various polymers and macroinitiators , suggesting it may have applications in materials science and engineering.

Action Environment

3-Chloropropylamine hydrochloride is stable under normal conditions but can react with moist air or water . Therefore, the environment can influence its action, efficacy, and stability. It should be stored in a well-ventilated place and kept tightly closed .

Análisis Bioquímico

Biochemical Properties

The role of 3-Chloropropylamine hydrochloride in biochemical reactions is primarily as a reagent in organic synthesis The specific enzymes, proteins, and other biomolecules it interacts with can vary depending on the context of the reaction

Molecular Mechanism

The molecular mechanism of action of 3-Chloropropylamine hydrochloride It is known to participate in the synthesis of various polymers

Temporal Effects in Laboratory Settings

The temporal effects of 3-Chloropropylamine hydrochloride It is known to be relatively stable in air, but it can produce toxic hydrogen chloride gas when heated .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Chloropropylamine hydrochloride is typically synthesized by reacting 3-chloropropylamine with hydrochloric acid. The reaction is straightforward and involves the following steps:

- Dissolve 3-chloropropylamine in an appropriate solvent such as methanol.

- Slowly add hydrochloric acid to the solution while maintaining a low temperature to control the exothermic reaction.

- The resulting solution is then evaporated to obtain the crystalline product .

Industrial Production Methods: In industrial settings, the production of 3-chloropropylamine hydrochloride follows similar principles but on a larger scale. The process involves:

- Continuous feeding of 3-chloropropylamine and hydrochloric acid into a reactor.

- Efficient mixing and temperature control to ensure complete reaction.

- Crystallization and purification steps to isolate the final product .

Análisis De Reacciones Químicas

Types of Reactions: 3-Chloropropylamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Condensation Reactions: It can react with aldehydes and ketones to form imines and other condensation products.

Common Reagents and Conditions:

Nucleophiles: Sodium azide, potassium cyanide, and thiols are common nucleophiles used in substitution reactions.

Solvents: Methanol, ethanol, and water are frequently used solvents.

Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.

Major Products:

Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, and thiols are formed.

Condensation Products: Imines and related compounds are common products of condensation reactions.

Comparación Con Compuestos Similares

- 2-Chloroethylamine hydrochloride

- 2-Bromoethylamine hydrobromide

- 3-Bromopropylamine hydrobromide

Comparison:

- Reactivity: 3-Chloropropylamine hydrochloride is more reactive than its 2-chloro and 2-bromo counterparts due to the position of the chlorine atom, which makes it more accessible for nucleophilic attack.

- Applications: While all these compounds are used in organic synthesis, 3-chloropropylamine hydrochloride is preferred for reactions requiring higher reactivity and selectivity .

Actividad Biológica

3-Chloropropylamine hydrochloride is an organic compound with notable biological activity, primarily due to its structural characteristics that allow it to interact with various biological molecules. This article delves into the biological activity of this compound, examining its chemical properties, potential therapeutic applications, and relevant research findings.

3-Chloropropylamine hydrochloride has the molecular formula and a molecular weight of approximately 130.02 g/mol. It is classified as a hydrochloride salt, derived from 3-chloropropan-1-amine. The presence of both an amine group and a chlorine atom contributes to its reactivity, particularly in nucleophilic substitution reactions, making it a versatile compound in chemical synthesis and biological applications .

The biological activity of 3-chloropropylamine hydrochloride can be attributed to several mechanisms:

- Nucleophilic Substitution : The amine group can act as a nucleophile, allowing the compound to participate in various chemical reactions with electrophiles.

- Enzyme Interaction : Preliminary studies suggest that 3-chloropropylamine hydrochloride may interact with specific enzymes and metabolic pathways, which could lead to therapeutic applications .

Toxicological Profile

The compound is considered hazardous according to OSHA standards. Long-term exposure can lead to respiratory issues, including pneumoconiosis, due to inhalation of dust particles. Skin contact may result in allergic reactions such as contact dermatitis .

Case Studies

- Cytotoxicity Studies : Research has shown that 3-chloropropylamine hydrochloride exhibits cytotoxic effects on certain cell lines. In one study, its impact on cell viability was assessed, revealing dose-dependent cytotoxicity .

- Therapeutic Applications : A clinical study involving AUR101, which incorporates 3-chloropropylamine hydrochloride, is underway to evaluate its efficacy in treating moderate to severe psoriasis. This Phase II trial aims to assess the compound's clinical activity when administered at varying dosages over a 12-week period .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-chloropropylamine hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Chloropropylamine hydrochloride | C₃H₈ClN | Contains an amine group and a chlorine atom |

| 2-Chloroethylamine hydrochloride | C₂H₅ClN | Shorter carbon chain; different chlorination site |

| 3-Bromopropylamine hydrochloride | C₃H₈BrN | Bromine instead of chlorine; altered reactivity |

Propiedades

IUPAC Name |

3-chloropropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8ClN.ClH/c4-2-1-3-5;/h1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPRVZKJZGXTBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00978417 | |

| Record name | 3-Chloropropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00978417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown powder; [Sigma-Aldrich MSDS] | |

| Record name | 3-Chloropropylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19780 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6276-54-6 | |

| Record name | 1-Propanamine, 3-chloro-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6276-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6276-54-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloropropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00978417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropropylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common applications of 3-chloropropylamine hydrochloride in chemical synthesis?

A1: 3-Chloropropylamine hydrochloride serves as a versatile building block in organic synthesis. For instance, it is a key reagent in the preparation of:

- Tellurium-containing amines: Researchers have successfully synthesized primary amines incorporating a tellurium atom by reacting 3-chloropropylamine hydrochloride with diphenyl ditelluride and sodium borohydride. These amines are further modified to produce thioureas with both nitroxyl and tellurium functionalities, which exhibit promising fungicidal properties. []

- Nitrogen-enriched activated carbon: 3-Chloropropylamine hydrochloride can functionalize activated carbon, leading to nitrogen enrichment. This modification aims to enhance carbon dioxide adsorption capabilities by increasing surface basicity. []

Q2: How does the use of 3-chloropropylamine hydrochloride affect the properties of activated carbon in carbon dioxide adsorption?

A2: While nitrogen enrichment of activated carbon with 3-chloropropylamine hydrochloride is expected to increase CO2 adsorption due to higher surface basicity, studies show a more complex picture. The incorporation of nitrogen can partially block access to small pores, leading to a lower BET surface area. This decrease in surface area might offset the benefits of increased basicity, resulting in no significant improvement or even a decrease in CO2 adsorption capacity. []

Q3: Can you explain the role of 3-chloropropylamine hydrochloride in synthesizing N,N-dimethyl-3-chloropropylamine Hydrochloride?

A3: 3-chloropropylamine hydrochloride acts as a starting material in the synthesis of N,N-dimethyl-3-chloropropylamine Hydrochloride. This reaction involves reacting 3-chloropropylamine hydrochloride with dimethylamine, typically in the presence of a phase-transfer catalyst like PEG 600. This synthesis route offers a practical method to produce the desired tertiary amine. []

Q4: Has 3-chloropropylamine hydrochloride been explored in material science applications?

A4: Yes, 3-chloropropylamine hydrochloride plays a crucial role in developing air-stable mixed lead halide perovskite materials. When introduced during the one-step deposition method, this compound acts as a film-forming agent, promoting the formation of highly oriented large crystal domains within the perovskite structure. These structural improvements significantly enhance the material's photoluminescence intensity and charge carrier lifetime, making it highly promising for optoelectronic applications. []

Q5: What analytical techniques are commonly employed to characterize compounds derived from 3-chloropropylamine hydrochloride?

A5: Researchers utilize a range of analytical methods to characterize compounds synthesized using 3-chloropropylamine hydrochloride, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides crucial structural information, including 1H, 13C, 125Te{1H}, 77Se{1H}, and 195Pt{1H} NMR data. [, ]

- Infrared (IR) Spectroscopy: This method helps identify functional groups and characterize bonding interactions within the synthesized compounds. [, , , ]

- X-ray crystallography: This technique is used to determine the three-dimensional structure of crystalline compounds. []

- Scanning electron microscopy (SEM): This method provides information about the surface morphology and pore structure of materials. []

- Mercury intrusion porosimetry (MIP): This technique measures the pore size distribution and total pore volume of porous materials. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.